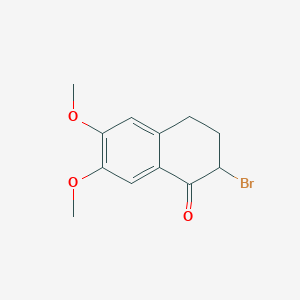
2-bromo-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one
Cat. No. B8786451
Key on ui cas rn:
54714-44-2
M. Wt: 285.13 g/mol
InChI Key: LNZYJVLBKAJRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08969573B2
Procedure details


A mixture of 500 mg. (2.4 mmol) 6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one was dissolved in anhydrous ethanol (10 ml) and Chloroform (10 ml). To this solution was added pyridinium tribromide (0.768 g, 2.4 mmol). The reddish brown mixture was heated with stirring at 50° C. for 20 min. The reaction mixture was then cooled and the solvent was evaporated. Then water (20 ml) was added to the residue and it was then extracted with 50 ml of dichloromethane. The dichloromethane layer was then washed with 10% sodium bicarbonate solution (50 ml) followed by water (50 ml). The organic layer was then dried and the solvent was evaporated in vacuum to yield the crude product, 2-bromo-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one which was purified by column chromatography.
Quantity
2.4 mmol
Type
reactant
Reaction Step One




Name

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9](=[O:15])[CH2:8][CH2:7][CH2:6]2.[Br-:16].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(O)C.C(Cl)(Cl)Cl>[Br:16][CH:8]1[CH2:7][CH2:6][C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[C:9]1=[O:15] |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2CCCC(C2=CC1OC)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.768 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 50° C. for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 500 mg
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reddish brown mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then water (20 ml) was added to the residue and it
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted with 50 ml of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The dichloromethane layer was then washed with 10% sodium bicarbonate solution (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was then dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated in vacuum
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1C(C2=CC(=C(C=C2CC1)OC)OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
